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1,4-Bis(vinyldimethylsilyl)benzene

高温弹性体 热重分析 聚合物降解

1,4-Bis(vinyldimethylsilyl)benzene (CAS 4519-17-9) 是一种对称结构的双乙烯基二甲基硅基取代苯 。其核心特征为对位苯环桥接两个可聚合乙烯基硅烷基团,兼具芳香族刚性骨架与硅烷柔性反应位点。该化合物为无色至淡黄色透明液体,常压沸点为 269.9±23.0 °C ,减压蒸馏沸点为 92–95 °C / 1–3 mmHg ,密度 0.912 g/cm³,折射率 n20/D 1.512 。主要用于高性能有机硅聚合物、弹性体及复合材料的构建。.

Molecular Formula C14H22Si2
Molecular Weight 246.49 g/mol
CAS No. 4519-17-9
Cat. No. B1582281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(vinyldimethylsilyl)benzene
CAS4519-17-9
Molecular FormulaC14H22Si2
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESC[Si](C)(C=C)C1=CC=C(C=C1)[Si](C)(C)C=C
InChIInChI=1S/C14H22Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h7-12H,1-2H2,3-6H3
InChIKeyVLNRSEGRGSDKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(vinyldimethylsilyl)benzene (CAS 4519-17-9) 采购技术基线:分子特征与核心参数


1,4-Bis(vinyldimethylsilyl)benzene (CAS 4519-17-9) 是一种对称结构的双乙烯基二甲基硅基取代苯 。其核心特征为对位苯环桥接两个可聚合乙烯基硅烷基团,兼具芳香族刚性骨架与硅烷柔性反应位点。该化合物为无色至淡黄色透明液体,常压沸点为 269.9±23.0 °C ,减压蒸馏沸点为 92–95 °C / 1–3 mmHg [1],密度 0.912 g/cm³,折射率 n20/D 1.512 。主要用于高性能有机硅聚合物、弹性体及复合材料的构建。

1,4-Bis(vinyldimethylsilyl)benzene 替代风险分析:为何同系物不可互换


同系化合物(如 1,4-双(二甲基硅基)苯 CAS 2488-01-9 或 1,3-异构体)在聚合反应性、热稳定性和最终材料力学性能上与 1,4-双(乙烯基二甲基硅基)苯存在显著差异。该化合物的对位双乙烯基硅烷结构赋予其高对称性和线性聚合潜力 ,而取代基的电子效应直接影响钌催化交叉偶联缩聚的区域选择性 [1]。未经验证的同类替代品可能导致聚合物立体规整性丧失、交联密度偏差或热分解温度下降数十摄氏度,从而影响高价值材料(如高温弹性体、低介电聚合物)的性能合格率。以下定量证据提供了基于数据的采购决策依据。

1,4-Bis(vinyldimethylsilyl)benzene 量化差异化证据指南:核心对比数据


热稳定性证据:基于聚合物的 TGA 降解温度对比(含乙烯基侧基 vs. 全甲基取代)

在聚(硅苯基硅氧烷)体系中,引入源自 1,4-双(乙烯基二甲基硅基)苯的乙烯基侧基,可显著提升聚合物的热降解温度。在氮气气氛中,含乙烯基侧基的聚合物(3b-alt)的最高降解温度为 498 °C,较全甲基取代的对比聚合物 PTMPS 高出 11 °C [1][2]。在空气气氛中,该优势扩大至 21 °C(521 °C vs. 500 °C)。

高温弹性体 热重分析 聚合物降解 有机硅材料

玻璃化转变温度 (Tg) 调节证据:乙烯基侧基对低温弹性的贡献

引入源自 1,4-双(乙烯基二甲基硅基)苯的乙烯基侧基,可使聚硅氧烷的玻璃化转变温度 (Tg) 降低 11 °C。具体而言,聚合物 3b-alt 的 Tg 为 -33 °C,而全甲基取代的 PTMPS 的 Tg 为 -22 °C [1]。这种降低归因于乙烯基侧基增加了自由体积并破坏了链段规整堆积。

低温弹性体 动态力学分析 玻璃化转变 耐寒材料

聚合反应性证据:钌催化交叉偶联缩聚的区域选择性

1,4-双(乙烯基二甲基硅基)苯在 [RuCl₂(CO)₃]₂ 催化下发生交叉偶联缩聚,以高效率和高立体/区域选择性生成苯基-亚硅基-亚乙烯基交替共聚物 [1]。该反应利用了化合物中乙烯基与硅原子的特定电子环境,确保了聚合过程中对位线性连接的专一性。相比之下,单乙烯基类似物或间位异构体无法实现此类规整聚合。

有机硅聚合物 区域选择性聚合 钌催化 精准合成

1,4-Bis(vinyldimethylsilyl)benzene 最佳科研与工业应用场景匹配


高温有机硅弹性体与密封材料

用于制备在 300–500 °C 范围内仍保持稳定的弹性体。基于 1,4-双(乙烯基二甲基硅基)苯的聚合物在氮气中降解温度达 498 °C,空气中达 521 °C [1],适用于航空航天高温密封件、发动机周边部件等苛刻环境。

耐低温柔性电子与传感器材料

利用该化合物构建 Tg 低至 -33 °C 的聚硅氧烷 [1],确保材料在极寒环境下(如太空、极地设备)仍保持柔韧性和响应灵敏度,避免传统硅橡胶的低温脆化问题。

高规整度有机硅聚合物的精准合成

作为钌催化交叉偶联缩聚的单体,1,4-双(乙烯基二甲基硅基)苯能够以高区域选择性生成苯基-亚硅基-亚乙烯基交替共聚物 [2],为研究结构-性能关系及开发新型光电聚合物提供了理想的模型化合物。

低介电常数高频通信材料

该化合物可用于制备低介电常数聚合物 ,满足 5G/6G 通信对高速信号传输和低损耗的需求。其刚性芳香环与柔性硅氧烷链段的组合有助于调控材料的介电性能。

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